2,3-Dimethoxy-4-methylbenzoyl chloride
Description
Properties
CAS No. |
77869-41-1 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2,3-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3 |
InChI Key |
MRHMEHYLJLWWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2,3-Dimethoxy-4-methylbenzoic Acid
The most direct method involves converting 2,3-dimethoxy-4-methylbenzoic acid to its acyl chloride derivative using chlorinating agents. Key parameters include:
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Catalyst | N,N-Dimethylformamide | Not required |
| Reaction Temperature | 25–30°C | 0–5°C (exothermic control) |
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 80–85% | 70–75% |
- Dissolve 2,3-dimethoxy-4-methylbenzoic acid (1.82 g, 8.7 mmol) in anhydrous THF (40 mL).
- Add catalytic DMF (0.5 mL) under nitrogen.
- Slowly add SOCl₂ (3.0 g, 25.2 mmol) dropwise at 25°C.
- Stir for 8 hours, then concentrate under reduced pressure.
- Purify via vacuum distillation or recrystallization.
Friedel-Crafts Acylation Followed by Chlorination
For cases where the benzoic acid precursor is unavailable, a two-step approach may be employed:
Step 1: Synthesis of 2,3-Dimethoxy-4-methylbenzophenone
- React veratrole (1,2-dimethoxybenzene) with 4-methylbenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst in DCM).
- Typical yield: 50–64% after crystallization.
Step 2: Oxidation and Chlorination
- Oxidize the methyl group to carboxylic acid using KMnO₄/H₂SO₄.
- Treat the resulting benzoic acid with SOCl₂ as described in Section 1.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Chlorination | High yield (≥80%) | Requires pure benzoic acid |
| Friedel-Crafts Route | Builds aromatic scaffold | Multi-step (lower overall yield) |
| PCl₅ Chlorination | Faster reaction | Sensitive to moisture |
Critical Reaction Considerations
- Steric Effects : The 2,3-dimethoxy substitution pattern creates steric hindrance, necessitating excess SOCl₂ (3–4 eq) for complete conversion.
- Purification : Distillation under high vacuum (0.1–0.5 mmHg) is recommended due to the compound’s sensitivity to hydrolysis.
- Safety : Use corrosion-resistant equipment and inert atmosphere handling due to HCl/SO₂ gas evolution.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from oxidation
Scientific Research Applications
2,3-Dimethoxy-4-methylbenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of benzoyl chlorides are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of key analogs:
Reactivity and Electronic Effects
Electron-donating vs. electron-withdrawing groups :
- The methoxy and methyl groups in 2,3-dimethoxy-4-methylbenzoyl chloride donate electrons via resonance and induction, reducing the electrophilicity of the carbonyl carbon compared to 4-bromobenzoyl chloride (Br is mildly electron-withdrawing) and 2,6-dimethoxy-4-CF₃ benzoyl chloride (CF₃ is strongly electron-withdrawing) .
- The trifluoromethyl group in the 2,6-dimethoxy analog significantly enhances reactivity, making it more suited for demanding acylation reactions in fluoroorganic chemistry.
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